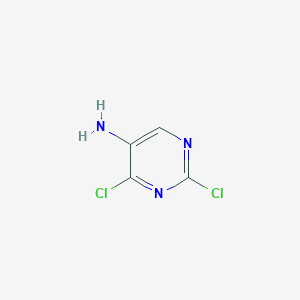

5-Amino-2,4-dichloropyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloropyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N3/c5-3-2(7)1-8-4(6)9-3/h1H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINHVELYMZLXIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10292893 | |

| Record name | 5-Amino-2,4-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5177-27-5 | |

| Record name | 5177-27-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2,4-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichlor-pyrimidin-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

5-Amino-2,4-dichloropyrimidine CAS number 5177-27-5 properties

An In-depth Technical Guide to 5-Amino-2,4-dichloropyrimidine (CAS 5177-27-5) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Amino-2,4-dichloropyrimidine, a pivotal heterocyclic building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of facts to offer field-proven insights into the compound's reactivity, synthesis, and application, ensuring a deep and practical understanding of its utility.

Core Molecular Profile and Physicochemical Properties

5-Amino-2,4-dichloropyrimidine (CAS: 5177-27-5) is a stable, crystalline solid that serves as a highly versatile intermediate.[1][2] Its structure, featuring a pyrimidine core with two reactive chlorine atoms and an amino group, presents a unique electronic landscape that dictates its synthetic applications. The electron-deficient nature of the pyrimidine ring, compounded by the inductive effect of the two chlorine atoms, makes the C2 and C4 positions highly susceptible to nucleophilic attack.

The core physicochemical properties are summarized below for rapid assessment and experimental planning.

| Property | Value | Source(s) |

| CAS Number | 5177-27-5 | [3] |

| Molecular Formula | C₄H₃Cl₂N₃ | [4] |

| Molecular Weight | 163.99 g/mol | [4] |

| Appearance | Yellow to pinkish or brown crystalline powder/solid | [1][5][6] |

| Melting Point | 118-123 °C | |

| Solubility | Soluble in DMSO, Methanol | [6][7] |

| Storage Conditions | 2-8°C, inert atmosphere, protect from light and moisture | [8] |

| pKa (Predicted) | -1.55 ± 0.29 | [6] |

| XLogP3 (Predicted) | 1.4 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

Spectroscopic Signature for Compound Verification

Confirmation of the structural integrity of 5-Amino-2,4-dichloropyrimidine is critical. While raw spectra are proprietary to suppliers, the expected spectroscopic characteristics are well-defined based on its structure and data from analogous compounds.

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to be simple. A singlet should be observed for the C6-H proton in the aromatic region (typically δ 8.0-8.5 ppm). A broad singlet corresponding to the two protons of the C5-NH₂ group will also be present, with a chemical shift that can vary depending on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display four distinct signals for the four carbon atoms in the pyrimidine ring. The chemical shifts are influenced by the attached halogens and the amino group, with the chlorinated carbons (C2 and C4) expected to be significantly downfield.

-

FT-IR Spectroscopy: The infrared spectrum provides key information about the functional groups. Characteristic absorption bands would include N-H stretching vibrations for the primary amine (typically in the 3300-3500 cm⁻¹ region), C-Cl stretching vibrations (usually below 800 cm⁻¹), and various C=C and C=N stretching vibrations characteristic of the pyrimidine ring (in the 1400-1600 cm⁻¹ region).[9]

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with the molecular ion peak (M+) at m/z ≈ 163, accompanied by (M+2)+ and (M+4)+ peaks in an approximate 9:6:1 ratio.

Chemical Reactivity: A Tale of Two Chlorines

The synthetic utility of 5-Amino-2,4-dichloropyrimidine is dominated by the differential reactivity of its two chlorine atoms at the C2 and C4 positions. These positions are activated towards Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

For most dichloropyrimidines, nucleophilic attack preferentially occurs at the C4 position.[8][10] This is attributed to the ability of the para-nitrogen (N1) to better stabilize the negative charge in the Meisenheimer intermediate compared to the ortho-nitrogen (N3) during C2 attack.[10] However, the electronic nature of other ring substituents plays a crucial role. The C5-amino group is electron-donating, which can modulate the relative electrophilicity of the C2 and C4 positions. While C4 substitution is still generally favored, reaction conditions can be tuned to influence selectivity.

Caption: General regioselectivity in S(N)Ar reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Similar regioselectivity is observed in palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[11][12][13] The oxidative addition of the palladium(0) catalyst occurs preferentially at the C4-Cl bond. This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at this position, leaving the C2-Cl available for subsequent transformations. This stepwise functionalization is a cornerstone of its use in building complex molecular architectures.

Synthesis and Key Experimental Protocols

A reliable supply of high-purity starting material is paramount. The most common and scalable synthesis involves the reduction of its nitro precursor, 2,4-dichloro-5-nitropyrimidine.

Protocol: Synthesis via Catalytic Hydrogenation

This protocol is adapted from established industrial processes and offers high yield and purity while avoiding the heavy metal waste associated with stoichiometric reductants like iron powder.[14]

Caption: Key stages in the synthesis of the title compound.

Step-by-Step Methodology:

-

Reactor Charging: To a suitable reactor, charge 2,4-dichloro-5-nitropyrimidine (1.0 eq) followed by ethyl acetate (approx. 9 volumes). Optionally, add activated carbon (e.g., 5% w/w) and stir the mixture at ambient temperature (20-30°C) for 1 hour to decolorize.

-

Preparation for Hydrogenation: Filter the mixture to remove the carbon, transferring the filtrate to a hydrogenation-rated reactor. Rinse the filter cake with additional ethyl acetate (approx. 1 volume) and add to the reactor.

-

Catalyst Addition: Purge the hydrogenation reactor with nitrogen. Carefully add wet platinum on carbon (Pt/C) catalyst (e.g., 5 mol% Pt, 50-70% water content).

-

Hydrogenation Reaction: Adjust the internal temperature to 15-25°C. Purge the reactor three times with hydrogen gas. Pressurize the reactor to 4-5 bar with hydrogen and begin vigorous agitation. The reaction is exothermic; maintain the temperature between 20-40°C.

-

Monitoring and Completion: Monitor the reaction progress by analyzing aliquots (e.g., via HPLC or TLC). The reaction typically continues until hydrogen uptake ceases.

-

Workup: Once complete, vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pt/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure. The product can then be isolated by crystallization, often by cooling the concentrated solution or by adding an anti-solvent like heptane.

-

Drying: Filter the resulting solid and dry in a vacuum oven at 55-60°C to a constant weight to yield 5-Amino-2,4-dichloropyrimidine as a crystalline solid.

Causality Note: The use of catalytic hydrogenation is preferred in modern synthesis for its efficiency and cleaner profile.[14] Ethyl acetate is a good solvent choice for both the starting material and product, facilitating an easy workup. Filtering off the heterogeneous catalyst is a simple and effective purification step.

Protocol: Suzuki-Miyaura Cross-Coupling

This representative protocol demonstrates the selective functionalization at the C4 position.

Step-by-Step Methodology:

-

Inert Atmosphere: To a reaction vessel equipped with a condenser and magnetic stirrer, add 5-Amino-2,4-dichloropyrimidine (1.0 eq), the desired arylboronic acid (1.0-1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent and Degassing: Add a solvent mixture, such as Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio).[11] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.5-5 mol%).[13]

-

Reaction: Heat the reaction mixture to a temperature between 55-85°C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the C4-arylated product.

Trustworthiness Note: This self-validating protocol relies on monitoring by chromatography (TLC/LC-MS) at each stage to confirm the consumption of starting material and the formation of the desired regioselective product before proceeding to workup and purification.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently found in the active sites of protein kinases. 5-Amino-2,4-dichloropyrimidine is a known building block for the synthesis of inhibitors targeting Polo-like kinases (Plk), particularly Plk1 and Plk4.[3][15][16] These kinases are critical regulators of cell cycle progression, and their overexpression is linked to various cancers, making them attractive therapeutic targets.[15][16]

The synthetic strategy typically involves a sequential substitution, first at C4 (e.g., Suzuki coupling) followed by a second substitution at C2 (e.g., SNAr), to build the final complex inhibitor molecule.

Caption: General synthetic route to Plk inhibitors.

Safety and Handling

5-Amino-2,4-dichloropyrimidine is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

| Hazard Class | GHS Code(s) | Precaution |

| Acute Toxicity, Oral | H301 (Toxic if swallowed) | Do not eat, drink or smoke when using. IF SWALLOWED: Immediately call a POISON CENTER/doctor.[9] |

| Skin Sensitization | H317 (May cause an allergic skin reaction) | Wear protective gloves. If skin irritation or rash occurs: Get medical advice.[9] |

| Serious Eye Damage | H318 (Causes serious eye damage) | Wear eye/face protection. IF IN EYES: Rinse cautiously with water for several minutes.[9] |

Handling Recommendations:

-

Use in a well-ventilated area or fume hood.

-

Wear standard personal protective equipment (PPE): safety glasses/goggles, nitrile gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place as recommended.

Conclusion

5-Amino-2,4-dichloropyrimidine is more than a simple chemical intermediate; it is a versatile platform for the construction of complex, high-value molecules. Its well-defined, yet tunable, reactivity at the C2 and C4 positions allows for selective and sequential functionalization through robust SNAr and cross-coupling methodologies. This predictable reactivity, combined with its role as a key scaffold for potent kinase inhibitors, ensures its continued importance in both academic research and the pharmaceutical industry. A thorough understanding of its properties, reactivity, and handling, as outlined in this guide, is essential for any scientist looking to leverage its full potential.

References

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). C&EN. [Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2005). Organic Letters. [Link]

-

Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]

- Process for synthesis of 2,4-dichloro-5-aminopyrimidine. (2022).

-

5-Amino-4,6-dichloropyrimidine. (n.d.). NIST WebBook. [Link]

-

One-pot Double Suzuki Couplings of Dichloropyrimidines. (2010). NIH National Library of Medicine. [Link]

-

China 2,4-Dichloro-5-aminopyrimidine(CAS#5177-27-5). (n.d.). LookChem. [Link]

-

One-Pot Double Suzuki Couplings of Dichloropyrimidines. (2010). ResearchGate. [Link]

-

Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. (2001). Asian Journal of Chemistry. [Link]

-

WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. (2022). WIPO Patentscope. [Link]

-

5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (2006). NIH National Library of Medicine. [Link]

-

Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. (2023). RSC Publishing. [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). MDPI. [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). MDPI. [Link]

-

5-Amino-2,4-dichloropyrimidine. (n.d.). J&K Scientific. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. [Link]

-

Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. (2023). ResearchGate. [Link]

-

1H NMR and 13C NMR Spectra. (2010). International Journal of Molecular Sciences. [Link]

-

5-Amino-2,4-dichloropyrimidine. (n.d.). PubChem. [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). NIH National Library of Medicine. [Link]

-

2,4-Dichloropyrimidine. (n.d.). SpectraBase. [Link]

-

Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. (2006). ResearchGate. [Link]

-

4-Amino-2,6-dichloropyridine. (n.d.). SpectraBase. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 5-Amino-2,4-dichloropyrimidine | C4H3Cl2N3 | CID 257797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4-Dichloro-5-aminopyrimidine | 5177-27-5 [chemicalbook.com]

- 7. 2,4-Dichloro-5-aminopyrimidine(5177-27-5) 1H NMR spectrum [chemicalbook.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. asianpubs.org [asianpubs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 14. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 15. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 2,4-dichloro-pyrimidin-5-ylamine

An In-depth Technical Guide on the Physicochemical Properties of 2,4-dichloro-pyrimidin-5-ylamine

Introduction

2,4-dichloro-pyrimidin-5-ylamine (CAS No. 5177-27-5), also commonly referred to as 5-Amino-2,4-dichloropyrimidine, is a pivotal heterocyclic intermediate in the fields of medicinal chemistry and drug development.[1] As a substituted pyrimidine, its structural framework is integral to a variety of biologically active molecules, demonstrating the versatility of the pyrimidine scaffold in therapeutic applications.[2][3] The strategic placement of two reactive chlorine atoms and an amino group makes this compound a versatile building block for synthesizing more complex molecules, particularly in the development of antiviral and anti-cancer agents.[3]

This guide offers a comprehensive overview of the core physicochemical properties, spectroscopic profile, reactivity, and handling of 2,4-dichloro-pyrimidin-5-ylamine, tailored for researchers, scientists, and drug development professionals. The insights provided herein are grounded in established scientific data to support laboratory and development endeavors.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all scientific research. The fundamental identifiers for 2,4-dichloro-pyrimidin-5-ylamine are summarized below.

| Identifier | Value | Reference |

| CAS Number | 5177-27-5 | [1][4] |

| Molecular Formula | C₄H₃Cl₂N₃ | [4][5] |

| Molecular Weight | 163.99 g/mol | [5] |

| IUPAC Name | 2,4-dichloropyrimidin-5-amine | [5] |

| Common Synonyms | 5-Amino-2,4-dichloropyrimidine | [1][4] |

| InChI Key | RINHVELYMZLXIW-UHFFFAOYSA-N | [4] |

| SMILES | Nc1cnc(Cl)nc1Cl |

digraph "2_4_dichloro_pyrimidin_5_ylamine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; N3 [label="N"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl_C2 [label="Cl"]; Cl_C4 [label="Cl"]; N_C5 [label="NH₂"];

// Position nodes C6 [pos="0,1.5!"]; N1 [pos="-1.3,0.75!"]; C2 [pos="-1.3,-0.75!"]; N3 [pos="0,-1.5!"]; C4 [pos="1.3,-0.75!"]; C5 [pos="1.3,0.75!"]; Cl_C2 [pos="-2.6,-1.5!"]; Cl_C4 [pos="2.6,-1.5!"]; N_C5 [pos="2.6,1.5!"];

// Define edges for bonds C6 -- N1 [label=""]; N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C2 -- Cl_C2 [label=""]; C4 -- Cl_C4 [label=""]; C5 -- N_C5 [label=""];

// Double bonds edge [style=double]; N1 -- C6; C2 -- N3; C4 -- C5; }

Caption: Molecular Structure of 2,4-dichloro-pyrimidin-5-ylamine.

Core Physicochemical Properties

The physical state and solubility of a compound dictate its handling, formulation, and reaction conditions. The key properties of 2,4-dichloro-pyrimidin-5-ylamine are presented below. It is important to note that several parameters, such as boiling point and pKa, are based on predictive models and should be considered as estimates.

| Property | Value | Reference |

| Appearance | Brown solid | [4] |

| Melting Point | 118-123 °C | |

| Boiling Point | 290.7 ± 20.0 °C (Predicted) | [4] |

| Density | 1.606 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [4][6] |

| pKa | -1.55 ± 0.29 (Predicted) | [4] |

| Storage Temperature | 2-8°C, in a dry, cool, and well-ventilated place | [1] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound.

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to be relatively simple. It would feature a singlet for the proton on the pyrimidine ring (at C6) and a broad singlet corresponding to the two protons of the amino group (-NH₂). The exact chemical shifts would depend on the solvent used.[7]

-

¹³C NMR: The carbon spectrum will show four distinct signals for the carbon atoms of the pyrimidine ring. The carbons attached to the chlorine atoms (C2 and C4) would appear at a characteristic downfield shift.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), which is a key diagnostic feature for confirming the presence and number of chlorine atoms in the structure.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching of the primary amine group, as well as C=C and C=N stretching vibrations from the pyrimidine ring. C-Cl stretching bands would also be present.[7]

Reactivity and Chemical Behavior

The synthetic utility of 2,4-dichloro-pyrimidin-5-ylamine is primarily defined by the reactivity of its dichlorinated pyrimidine core. The two chlorine atoms are excellent leaving groups, making the compound highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[8][9]

Causality of Reactivity: The pyrimidine ring is an electron-deficient heterocycle, which facilitates nucleophilic attack. The two chlorine atoms further withdraw electron density, activating the C2 and C4 positions for substitution. The regioselectivity of SNAr reactions on 2,4-dichloropyrimidines is influenced by the substituent at the C5 position.[9] The C5-amino group is an electron-donating group, which can influence the relative reactivity of the C2 and C4 positions. Generally, for 2,4-dichloropyrimidines with an electron-withdrawing group at C5, substitution preferentially occurs at the C4 position.[9] The electronic effect of the C5-amino group makes the prediction of regioselectivity more complex and often dependent on the nature of the incoming nucleophile and reaction conditions. This tunable reactivity is precisely what makes the compound a valuable and versatile intermediate.[3]

Caption: Potential SNAr reaction pathways for 2,4-dichloro-pyrimidin-5-ylamine.

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of 2,4-dichloro-pyrimidin-5-ylamine, reflecting standard practices in chemical research.

Synthesis via Reduction of 2,4-dichloro-5-nitropyrimidine

This protocol describes a common method for preparing the target compound.[4] The rationale is the straightforward reduction of a nitro group to an amine, a fundamental transformation in organic synthesis. Iron powder in acetic acid is a classic, cost-effective, and reliable reagent system for this purpose.

Methodology:

-

System Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2,4-dichloro-5-nitropyrimidine (1.0 equivalent) and acetic acid to form a suspension (concentration of ~0.4 M).

-

Reagent Addition: Add iron powder (6.0 equivalents) to the suspension.

-

Reaction: Stir the non-homogeneous mixture vigorously at room temperature for approximately 14 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture while warm through a pad of diatomaceous earth to remove the iron residue and other insoluble impurities.

-

Washing: Wash the filter cake with methanol to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and evaporate the volatile solvents under reduced pressure.

-

Purification: The resulting crude product can be purified further by recrystallization or column chromatography to yield pure 2,4-dichloro-pyrimidin-5-ylamine.

Workflow for Physicochemical Characterization

A systematic workflow is critical to validate the identity, purity, and properties of the synthesized compound. This represents a self-validating system to ensure data integrity.

Caption: A logical workflow for the characterization of 2,4-dichloro-pyrimidin-5-ylamine.

Applications in Drug Discovery and Development

2,4-dichloro-pyrimidin-5-ylamine is not an end-product but a crucial starting material. Its value lies in its ability to be elaborated into more complex molecular architectures.

-

Antiviral Agents: It is a documented intermediate in the synthesis of Abacavir, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[6][10]

-

Oncology: Substituted pyrimidines are a cornerstone of many anti-cancer therapies. This intermediate provides a scaffold for developing kinase inhibitors and other targeted agents.

-

Agricultural Chemistry: The related compound 2,4-Dichloro-6-methyl-pyrimidin-5-ylamine is used in the synthesis of herbicides and fungicides, highlighting the broader utility of this chemical class in agrochemicals.[11][12]

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling any chemical reagent.

-

Hazard Identification: 2,4-dichloro-pyrimidin-5-ylamine is classified as hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are accessible.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles or a face shield, and a lab coat.[1][13]

-

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1]

-

-

Storage: Keep containers tightly closed and store in a dry, cool (2-8°C), and well-ventilated place away from incompatible materials.[1]

Conclusion

2,4-dichloro-pyrimidin-5-ylamine is a high-value chemical intermediate with a well-defined set of physicochemical properties. Its significance is rooted in the strategic reactivity of its dichlorinated pyrimidine core, which allows for versatile synthetic modifications via nucleophilic aromatic substitution. A thorough understanding of its properties, reactivity, and safety protocols is essential for its effective and safe utilization in the synthesis of advanced pharmaceutical agents and other high-value chemical products.

References

-

2,4-DICHLORO-5-AMINO-6-METHYLPYRIMIDINE. INDOFINE Chemical Company. [Link]

-

SAFETY DATA SHEET afl. afl. [Link]

-

Safety Data Sheet - Genfarm. (2020). Genfarm. [Link]

- WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.

-

SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER. (2018). Amazon S3. [Link]

-

WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. WIPO Patentscope. [Link]

- US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.

-

The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science. [Link]

-

2-Amino-4,6-dichloropyrimidine. PubChem - NIH. [Link]

- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

-

2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. PubChem. [Link]

-

2-Amino-4,6-dichloro-5-pyrimidinyl formamide. ChemBK. [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

-

5-Amino-2,4-dichloropyrimidine. PubChem. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]

-

Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]

-

2,4-Dichloro-6-methyl-pyrimidin-5-ylamine. J&K Scientific. [Link]

-

High-Quality N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - CAS 171887-03-9. Ningbo Inno Pharmchem. [Link]

-

Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery. Autech Industry Co.,Limited. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 2,4-Dichloro-5-aminopyrimidine | 5177-27-5 [chemicalbook.com]

- 5. 5-Amino-2,4-dichloropyrimidine | C4H3Cl2N3 | CID 257797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 2,4-Dichloro-5-aminopyrimidine(5177-27-5) 1H NMR [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. jk-sci.com [jk-sci.com]

- 13. cms9files.revize.com [cms9files.revize.com]

5-Amino-2,4-dichloropyrimidine molecular structure and weight

An In-depth Technical Guide to 5-Amino-2,4-dichloropyrimidine: Structure, Properties, and Applications in Medicinal Chemistry

Authored by a Senior Application Scientist

Abstract

5-Amino-2,4-dichloropyrimidine is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a multitude of biologically active molecules. Its unique structural features—a pyrimidine core substituted with two reactive chlorine atoms and an amino group—render it a highly sought-after intermediate in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key applications of 5-Amino-2,4-dichloropyrimidine, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents. The document further outlines detailed experimental protocols for its handling and derivatization, underpinned by a foundation of scientific integrity and practical, field-proven insights.

Molecular Structure and Physicochemical Properties

The foundational attributes of 5-Amino-2,4-dichloropyrimidine dictate its reactivity and utility as a synthetic precursor. Understanding these core characteristics is paramount for its effective application in research and development.

Molecular Structure and Weight

The structural arrangement of 5-Amino-2,4-dichloropyrimidine is fundamental to its chemical behavior. The molecule consists of a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This core is substituted with an amino group (-NH₂) at the 5-position and two chlorine atoms (-Cl) at the 2- and 4-positions.

The presence of the electron-withdrawing chlorine atoms significantly influences the electron density of the pyrimidine ring, making the chlorine atoms susceptible to nucleophilic substitution reactions. The amino group, conversely, is an electron-donating group that can modulate the reactivity of the ring and serve as a handle for further functionalization.

The precise molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization.

Table 1: Core Molecular Properties of 5-Amino-2,4-dichloropyrimidine

| Property | Value | Source |

| Molecular Formula | C₄H₃Cl₂N₃ | |

| Molecular Weight | 163.99 g/mol | |

| CAS Number | 5199-38-2 | |

| Appearance | Off-white to light yellow crystalline powder | |

| Melting Point | 153-157 °C | |

| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane. |

Spectroscopic Data Interpretation

Characterization of 5-Amino-2,4-dichloropyrimidine is routinely achieved through standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will typically show a singlet for the C6-H proton and a broad singlet for the -NH₂ protons. The chemical shift of these protons provides insight into the electronic environment of the pyrimidine ring.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group (typically around 3300-3500 cm⁻¹) and C-Cl stretching vibrations.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound, with the mass-to-charge ratio (m/z) of the molecular ion peak corresponding to 163.99. The isotopic pattern of the chlorine atoms (³⁵Cl and ³⁷Cl) will be evident in the mass spectrum.

-

Synthesis and Reactivity

The synthetic utility of 5-Amino-2,4-dichloropyrimidine lies in the differential reactivity of its substituent groups. The chlorine atoms are excellent leaving groups, making them prime sites for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the sequential and regioselective introduction of various functionalities.

Typical Reaction Pathway: Nucleophilic Substitution

The most common and powerful application of 5-Amino-2,4-dichloropyrimidine is in SₙAr reactions. The chlorine at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C2 position. This differential reactivity can be exploited to achieve selective monosubstitution or disubstitution by carefully controlling reaction conditions such as temperature, solvent, and the nature of the nucleophile.

A typical workflow for the derivatization of 5-Amino-2,4-dichloropyrimidine is illustrated below. This process is fundamental to the synthesis of libraries of compounds for drug screening.

Caption: Sequential SₙAr reaction workflow for 5-Amino-2,4-dichloropyrimidine.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. 5-Amino-2,4-dichloropyrimidine serves as a key starting material for the synthesis of a variety of therapeutic agents, most notably kinase inhibitors.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The general structure of many ATP-competitive kinase inhibitors involves a heterocyclic core that mimics the adenine region of ATP, with side chains that occupy adjacent hydrophobic pockets in the kinase active site. 5-Amino-2,4-dichloropyrimidine is an ideal scaffold for this purpose, with the pyrimidine core acting as the hinge-binding element and the substituted positions providing vectors for the side chains.

Other Therapeutic Areas

Beyond oncology, derivatives of 5-Amino-2,4-dichloropyrimidine have shown promise in other therapeutic areas, including:

-

Antiviral agents: The pyrimidine nucleus is a component of nucleoside analogues used in antiviral therapies.

-

Central Nervous System (CNS) agents: Modification of the pyrimidine scaffold has led to the discovery of compounds with activity against various CNS targets.

-

Anti-inflammatory agents: Certain pyrimidine derivatives have demonstrated potent anti-inflammatory properties.

Experimental Protocols

The following protocols are provided as a guide for the handling and use of 5-Amino-2,4-dichloropyrimidine in a research setting. Adherence to standard laboratory safety procedures is mandatory.

General Handling and Storage

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle the compound in a well-ventilated fume hood.

-

Storage: Store 5-Amino-2,4-dichloropyrimidine in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Protocol for a Typical Monosubstitution Reaction

This protocol describes a general procedure for the selective reaction of a primary amine with the C4 position of 5-Amino-2,4-dichloropyrimidine.

-

Reagent Preparation:

-

In a clean, dry round-bottom flask, dissolve 5-Amino-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or isopropanol.

-

Add the desired primary amine (1.1 eq) to the solution.

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5 eq), to scavenge the HCl generated during the reaction.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine to remove the solvent and excess base.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired monosubstituted product.

-

Caption: Step-by-step workflow for a typical monosubstitution reaction.

Conclusion

5-Amino-2,4-dichloropyrimidine is a cornerstone of modern medicinal chemistry, offering a robust and versatile platform for the synthesis of diverse molecular architectures. Its predictable reactivity, coupled with the biological significance of the pyrimidine scaffold, ensures its continued importance in the quest for novel therapeutics. A thorough understanding of its properties and reaction mechanisms, as outlined in this guide, is essential for any researcher or drug development professional working in this dynamic field.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79039, 5-Amino-2,4-dichloropyrimidine. Retrieved from [Link]

Introduction: The Critical Role of Solubility in the Application of 5-Amino-2,4-dichloropyrimidine

An In-Depth Technical Guide to the Solubility of 5-Amino-2,4-dichloropyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

5-Amino-2,4-dichloropyrimidine is a pivotal intermediate in the synthesis of a multitude of biologically active molecules, including but not limited to, antiviral and anticancer agents, as well as agrochemicals such as herbicides and fungicides.[1] Its chemical structure, a pyrimidine ring substituted with an amino group and two chlorine atoms, imparts a unique combination of reactivity and functionality. The success of its application in drug discovery and materials science is fundamentally tethered to its solubility in various organic solvents. A comprehensive understanding of its solubility profile is paramount for reaction optimization, purification, formulation, and ultimately, for ensuring the bioavailability of the final active pharmaceutical ingredient (API).

This guide provides a deep dive into the theoretical and practical aspects of the solubility of 5-Amino-2,4-dichloropyrimidine. It is designed to equip researchers with the foundational knowledge and actionable protocols to both predict and experimentally determine its solubility in a range of common organic solvents.

Theoretical Framework: Predicting the Solubility of 5-Amino-2,4-dichloropyrimidine

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[2] This concept posits that a solute will more readily dissolve in a solvent that shares similar intermolecular forces. The molecular structure of 5-Amino-2,4-dichloropyrimidine offers several clues to its solubility behavior:

-

Polarity and Hydrogen Bonding: The pyrimidine core, with its two nitrogen atoms, along with the amino group (-NH2), introduces polarity and the capacity for hydrogen bonding. The nitrogen atoms in the ring can act as hydrogen bond acceptors, while the amino group can both donate and accept hydrogen bonds. This suggests a favorable interaction with polar solvents.

-

Influence of Chloro Substituents: The two chlorine atoms are electronegative and contribute to the overall polarity of the molecule. However, they also increase the molecular weight and size, which can sometimes negatively impact solubility.

-

Aromaticity: The aromatic nature of the pyrimidine ring allows for π-π stacking interactions, which can be a factor in its solubility in aromatic solvents.

Based on these structural features, we can anticipate the following solubility trends in different classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amino group and the nitrogen atoms of the pyrimidine ring, leading to favorable interactions and likely good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are highly polar and can effectively solvate polar molecules through dipole-dipole interactions. Given the polar nature of 5-Amino-2,4-dichloropyrimidine, high solubility is expected in these solvents. Studies on other pyrimidine derivatives have shown a high degree of solubility in solvents like DMF.[3][4]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of 5-Amino-2,4-dichloropyrimidine, it is predicted to have low solubility in nonpolar solvents. While some minor solubility in aromatic solvents like toluene might be observed due to π-π interactions, it is expected to be limited.

The following diagram illustrates the conceptual relationship between solvent properties and the predicted solubility of 5-Amino-2,4-dichloropyrimidine.

Caption: Predicted solubility of 5-Amino-2,4-dichloropyrimidine in different solvent classes.

Experimental Determination of Solubility

While theoretical predictions are valuable, they must be validated through empirical testing. The following protocols outline both qualitative and quantitative methods for determining the solubility of 5-Amino-2,4-dichloropyrimidine.

Qualitative Solubility Assessment

This rapid method provides a preliminary understanding of the solubility profile across a range of solvents.

Materials:

-

5-Amino-2,4-dichloropyrimidine

-

A selection of organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, toluene, hexane, dichloromethane)

-

Small vials or test tubes

-

Vortex mixer

-

Spatula

Protocol:

-

Preparation: Label a series of clean, dry vials with the names of the solvents to be tested.

-

Sample Addition: Add approximately 2-5 mg of 5-Amino-2,4-dichloropyrimidine to each vial.

-

Solvent Addition: Add 1 mL of the corresponding solvent to each vial.

-

Mixing: Securely cap the vials and vortex for 1-2 minutes at a consistent temperature (e.g., room temperature).

-

Observation: Visually inspect each vial against a well-lit, dark background.

-

Soluble: The solid completely dissolves, resulting in a clear solution.

-

Partially Soluble: Some solid remains undissolved, or the solution appears hazy.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record Keeping: Meticulously record your observations for each solvent.

Quantitative Solubility Determination: The Shake-Flask Method

For many applications, a precise, quantitative measure of solubility is required. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[5]

Materials and Equipment:

-

5-Amino-2,4-dichloropyrimidine

-

Chosen organic solvent(s)

-

Scintillation vials or other sealable containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 5-Amino-2,4-dichloropyrimidine to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial and place it in a temperature-controlled shaker.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined experimentally.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 5-Amino-2,4-dichloropyrimidine of known concentrations in the same solvent.

-

Analyze the standard solutions by HPLC to generate a calibration curve.

-

Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample by HPLC and use the calibration curve to determine the concentration of 5-Amino-2,4-dichloropyrimidine in the saturated solution.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

-

The following diagram outlines the workflow for the quantitative determination of solubility using the shake-flask method.

Caption: Workflow for quantitative solubility determination via the shake-flask method.

Data Summary and Interpretation

The following table provides a template for recording and summarizing both predicted and experimentally determined solubility data for 5-Amino-2,4-dichloropyrimidine. The predicted values are based on the theoretical framework discussed earlier.

| Solvent | Solvent Type | Predicted Qualitative Solubility | Experimental Qualitative Solubility | Experimental Quantitative Solubility (mg/mL at 25°C) |

| Methanol | Polar Protic | Soluble | ||

| Ethanol | Polar Protic | Soluble | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | ||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | ||

| Acetonitrile | Polar Aprotic | Soluble | ||

| Dichloromethane (DCM) | Moderately Polar | Sparingly Soluble | ||

| Toluene | Nonpolar (Aromatic) | Sparingly Soluble | ||

| Hexane | Nonpolar (Aliphatic) | Insoluble |

Conclusion

A thorough understanding of the solubility of 5-Amino-2,4-dichloropyrimidine is not merely an academic exercise; it is a critical component of its successful application in research and development. While theoretical predictions based on molecular structure provide a valuable starting point, they are no substitute for rigorous experimental determination. The protocols and insights provided in this guide are intended to empower researchers to confidently assess the solubility of this important chemical intermediate, thereby facilitating its effective use in the synthesis of novel compounds with therapeutic and industrial potential.

References

-

Computational Evaluation of Heterocyclic Steroids: Physicochemical and Pharmacokinetic Insights. (2025). ResearchGate. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Retrieved from [Link]

-

Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2016). World Scientific News. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Toronto. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Pyrimidine - Solubility of Things. (n.d.). Solubility of Things. Retrieved from [Link]

-

Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2014). Hindawi. Retrieved from [Link]

-

Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2014). ResearchGate. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023). University of Calgary. Retrieved from [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave. Retrieved from [Link]

-

Pyrimidin-5-amine. (n.d.). PubChem. Retrieved from [Link]

-

Solubility in Pharmaceutical R&D: Predictions and Reality. (2014). Technology Networks. Retrieved from [Link]

-

Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. (2021). National Institutes of Health. Retrieved from [Link]

-

Computational Evaluation of Heterocyclic Steroids: Physicochemical and Pharmacokinetic Insights. (2025). ResearchGate. Retrieved from [Link]

-

A new synthesis and the chemical properties of 5-aminopyrimidine. (1951). Royal Society of Chemistry. Retrieved from [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. (1970). DigitalCommons@URI. Retrieved from [Link]

-

4-Amino-3,6-dichloropyridazine Solubility Measurement and Correlation in Seven Pure Organic Solvents from (278.15 to 333.15) K. (2015). ResearchGate. Retrieved from [Link]

-

Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. (2017). ResearchGate. Retrieved from [Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). ACS Publications. Retrieved from [Link]

Sources

A Spectroscopic and Safety Compendium for the Synthetic Scaffolding Block: 5-Amino-2,4-dichloropyrimidine

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of 5-Amino-2,4-dichloropyrimidine (CAS No: 5177-27-5), a pivotal intermediate in the development of novel therapeutic agents and agricultural chemicals.[1] This document is intended for researchers, chemists, and drug development professionals, offering an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, this guide outlines the essential safety and handling protocols requisite for the responsible laboratory use of this compound. The synthesis of technical data with practical application insights aims to empower scientists in their research and development endeavors.

Introduction: The Chemical Significance of 5-Amino-2,4-dichloropyrimidine

5-Amino-2,4-dichloropyrimidine is a substituted pyrimidine that serves as a versatile building block in organic synthesis. Its unique electronic and structural features, characterized by an electron-rich amino group and two electrophilic chloro-substituents, make it a valuable precursor for the synthesis of a diverse array of biologically active molecules.[1] The pyrimidine core is a fundamental component of nucleobases and a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Consequently, 5-Amino-2,4-dichloropyrimidine is a key intermediate in the synthesis of compounds targeting a range of biological pathways, with applications in the development of antiviral and anticancer agents.[1]

The strategic placement of the amino and chloro groups allows for selective functionalization, enabling the construction of complex molecular architectures. A comprehensive understanding of its spectroscopic signature is therefore paramount for reaction monitoring, quality control, and structural elucidation of its downstream derivatives.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's architecture is critical for interpreting its spectroscopic data.

Figure 1: 2D Chemical Structure of 5-Amino-2,4-dichloropyrimidine.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₄H₃Cl₂N₃ | [2] |

| Molecular Weight | 163.99 g/mol | [2] |

| Appearance | Yellow to pinkish crystalline powder | [1] |

| Melting Point | 118-123 °C | |

| CAS Number | 5177-27-5 | [2] |

Spectroscopic Characterization

The following sections provide a detailed analysis of the available spectroscopic data for 5-Amino-2,4-dichloropyrimidine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the hydrogen environment of a molecule. The ¹H NMR spectrum of 5-Amino-2,4-dichloropyrimidine is characterized by its simplicity, which is consistent with the molecular structure.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | Singlet | 1H | H6 |

| ~5.5 | Broad Singlet | 2H | NH₂ |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation and Rationale:

The ¹H NMR spectrum of 5-Amino-2,4-dichloropyrimidine displays two key signals. The downfield singlet at approximately 8.0 ppm corresponds to the lone aromatic proton at the C6 position. Its singlet nature is due to the absence of adjacent protons for spin-spin coupling. The broad singlet observed at around 5.5 ppm is characteristic of the two protons of the primary amine group (-NH₂). The broadness of this peak is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with trace amounts of water in the NMR solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest literature review, a publicly available, experimentally determined ¹³C NMR spectrum for 5-Amino-2,4-dichloropyrimidine could not be located. However, based on the known effects of substituents on the chemical shifts of pyrimidine rings, a prediction of the expected spectrum can be made. The presence of two electronegative chlorine atoms and an electron-donating amino group will significantly influence the chemical shifts of the carbon atoms in the pyrimidine ring.

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Rationale |

| C2 | 155-165 | Attached to two nitrogen atoms and a chlorine atom. |

| C4 | 150-160 | Attached to a nitrogen and a chlorine atom, and adjacent to a carbon with an amino group. |

| C5 | 110-120 | Attached to an amino group, expected to be shielded. |

| C6 | 140-150 | The only carbon atom attached to a hydrogen atom. |

Disclaimer: These are predicted values and should be confirmed by experimental data.

Further research and the publication of experimental data are required for a definitive assignment of the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 5-Amino-2,4-dichloropyrimidine is expected to show characteristic absorption bands for the N-H and C-Cl bonds, as well as vibrations from the pyrimidine ring.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium-Strong | N-H stretching vibrations (asymmetric and symmetric) of the amino group |

| 1650-1600 | Medium | N-H bending (scissoring) vibration |

| 1600-1450 | Medium-Strong | C=C and C=N stretching vibrations of the pyrimidine ring |

| 800-600 | Strong | C-Cl stretching vibrations |

Experimental Protocol for IR Spectroscopy:

A common and effective method for obtaining the IR spectrum of a solid sample like 5-Amino-2,4-dichloropyrimidine is the Potassium Bromide (KBr) pellet technique.

-

Sample Preparation: Grind a small amount (1-2 mg) of 5-Amino-2,4-dichloropyrimidine with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Pellet Formation: Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

The causality behind this choice of method lies in its ability to produce high-quality spectra for solid samples by minimizing scattering effects.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data

| m/z | Interpretation |

| 163/165/167 | Molecular ion peak ([M]⁺) cluster |

| 128/130 | Loss of a chlorine atom ([M-Cl]⁺) |

| 93 | Further fragmentation |

Interpretation and Rationale:

The mass spectrum of 5-Amino-2,4-dichloropyrimidine will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The expected ratio for a molecule with two chlorine atoms is approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively. This isotopic signature is a powerful diagnostic tool for confirming the presence of two chlorine atoms in the molecule. Common fragmentation pathways would involve the loss of a chlorine radical to form a relatively stable cation.

Figure 2: A generalized workflow for mass spectrometry analysis.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that the safe handling of all chemicals is of paramount importance. 5-Amino-2,4-dichloropyrimidine is classified as a hazardous substance and requires appropriate precautions.

Hazard Identification and Precautionary Measures

-

Hazard Classifications: Acute toxicity (Oral), Skin Corrosion/Irritation, and Serious Eye Damage/Irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This information is a summary and should be supplemented by a thorough review of the material safety data sheet (MSDS) before use.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic and safety data for 5-Amino-2,4-dichloropyrimidine. The detailed analysis of ¹H NMR, IR, and MS data, coupled with predictive insights into its ¹³C NMR spectrum, offers a valuable resource for scientists working with this important synthetic intermediate. Adherence to the outlined safety protocols will ensure the responsible and effective use of this compound in the laboratory. The continued investigation and reporting of its chemical properties will further empower its application in the advancement of pharmaceutical and agricultural research.

References

-

PubChem. 5-Amino-2,4-dichloropyrimidine. [Link]

-

Thermo Fisher Scientific. 5-Amino-2,4-dichloropyrimidine, 97%. [Link]

-

MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

-

NIST. 5-Amino-4,6-dichloropyrimidine. [Link]

-

ResearchGate. Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. [Link]

Sources

Unlocking the Therapeutic Potential of 5-Amino-2,4-dichloropyrimidine: A Technical Guide to Target Identification and Validation

Abstract

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurrent appearance in a multitude of clinically successful therapeutic agents.[1][2] Among the vast family of pyrimidine-containing compounds, 5-Amino-2,4-dichloropyrimidine stands out as a versatile chemical intermediate with significant, yet largely untapped, potential in drug discovery.[3][4] Its utility as a precursor in the synthesis of potent antiviral and anticancer agents is well-documented.[3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically explore and identify the direct molecular targets of 5-Amino-2,4-dichloropyrimidine and its derivatives. We will delve into the rationale behind prioritizing certain target classes, present detailed protocols for robust target identification and validation, and offer insights into the causality of experimental choices, thereby empowering researchers to unlock the full therapeutic promise of this intriguing molecule.

The Rationale for Target Exploration: Why 5-Amino-2,4-dichloropyrimidine?

The chemical architecture of 5-Amino-2,4-dichloropyrimidine, featuring a pyrimidine core with reactive chlorine atoms and an amino group, provides a fertile ground for diverse chemical modifications, enabling the synthesis of complex drug candidates.[6] The aminopyrimidine moiety is a common feature in a wide array of biologically active molecules, including approved anticancer drugs like imatinib and palbociclib.[7][8] This strongly suggests that the core scaffold itself may possess inherent binding affinities for various biological macromolecules.

Derivatives of aminopyrimidines have demonstrated inhibitory activity against a range of protein families, most notably:

-

Protein Kinases: The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors.[1][9] Derivatives have been shown to target critical kinases involved in cell cycle regulation and signaling, such as Polo-like kinase 1 (Plk1), Polo-like kinase 4 (PLK4), and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[10][11][12]

-

Other Enzymes: Aminopyrimidine derivatives have also been identified as inhibitors of enzymes like β-glucuronidase, and as ligands for G-protein coupled receptors such as the histamine H4 receptor.[7][13]

Given this precedent, a logical starting point for investigating the therapeutic targets of 5-Amino-2,4-dichloropyrimidine is a broad-based screening approach focused on the human kinome, followed by validation of high-affinity interactions and exploration of other potential target classes.

A Strategic Workflow for Target Identification and Validation

A robust and multi-faceted approach is essential for the unambiguous identification and validation of a small molecule's therapeutic targets. The following workflow is proposed as a comprehensive strategy for elucidating the mechanism of action of 5-Amino-2,4-dichloropyrimidine.

Caption: A strategic workflow for the identification and validation of therapeutic targets.

Phase 1: Target Discovery Methodologies

Kinome-Wide Screening

Given the prevalence of the pyrimidine scaffold in kinase inhibitors, a kinome-wide screen is the logical first step to identify potential kinase targets.[1][9] This can be achieved through various commercially available platforms that offer screening against a large panel of human kinases.[14][15]

Experimental Protocol: Kinase Screening (Example using a mobility shift assay)

-

Compound Preparation: Prepare a stock solution of 5-Amino-2,4-dichloropyrimidine in a suitable solvent (e.g., DMSO).

-

Assay Plate Preparation: In a multi-well plate, dispense the kinase, a fluorescently labeled substrate peptide, and ATP.

-

Compound Addition: Add 5-Amino-2,4-dichloropyrimidine at various concentrations to the assay wells. Include appropriate positive and negative controls.

-

Incubation: Incubate the plate at the optimal temperature for the specific kinase to allow the phosphorylation reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a termination buffer.

-

Analysis: Analyze the ratio of phosphorylated to unphosphorylated substrate using a microfluidic capillary electrophoresis system. The degree of inhibition is calculated by comparing the reaction in the presence of the compound to the control reactions.

-

Data Interpretation: Hits are identified as compounds that cause a significant reduction in kinase activity. A typical threshold for a primary hit is >50% inhibition at a screening concentration of 1-10 µM.

| Parameter | Description | Typical Value |

| Compound Concentration | The concentration of the test compound. | 10 µM for single-point screen |

| ATP Concentration | Should be at or near the Km for each kinase. | Varies by kinase |

| Number of Kinases | The size of the kinase panel. | >300 |

| Hit Criteria | The threshold for identifying a compound as a "hit". | >50% inhibition |

Affinity Chromatography-Mass Spectrometry

To cast a wider net and identify non-kinase targets, affinity chromatography coupled with mass spectrometry can be employed. This involves immobilizing a derivative of 5-Amino-2,4-dichloropyrimidine onto a solid support and using it to "pull down" interacting proteins from a cell lysate.

Phase 2: Biophysical Validation of Target Engagement

Positive hits from the initial discovery phase must be rigorously validated to confirm a direct interaction between 5-Amino-2,4-dichloropyrimidine and the putative target protein.

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technique that provides quantitative information on binding affinity and kinetics.[16][17][18]

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface.

-

Analyte Preparation: Prepare a series of dilutions of 5-Amino-2,4-dichloropyrimidine in a suitable running buffer.

-

Binding Analysis: Inject the different concentrations of the compound over the sensor chip surface and monitor the change in the refractive index, which is proportional to the amount of bound analyte.

-

Regeneration: After each injection, regenerate the sensor surface to remove the bound compound.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

| Parameter | Description |

| ka (on-rate) | The rate of complex formation. |

| kd (off-rate) | The rate of complex decay. |

| KD (dissociation constant) | A measure of binding affinity (KD = kd/ka). |

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context.[19][20][21] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[22][23]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Incubate cultured cells with 5-Amino-2,4-dichloropyrimidine or a vehicle control.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).

-

Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein quantification methods.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phase 3: Cellular Characterization and Pathway Analysis

Once a direct interaction with a specific target has been validated, the next crucial step is to understand the downstream cellular consequences of this interaction.

Signaling Pathway Analysis

If the validated target is a kinase, it is essential to investigate the impact of its inhibition on the relevant signaling pathway. This can be achieved by measuring the phosphorylation status of known downstream substrates of the kinase using techniques such as Western blotting with phospho-specific antibodies or targeted mass spectrometry.

Phenotypic Assays

The ultimate goal of target identification is to link the molecular mechanism of a compound to a cellular phenotype. Based on the identity of the validated target, a panel of relevant phenotypic assays should be conducted. For example, if a cell cycle kinase is identified as a target, assays for cell proliferation, apoptosis, and cell cycle arrest would be appropriate.

Conclusion and Future Directions

5-Amino-2,4-dichloropyrimidine represents a promising starting point for the development of novel therapeutics. Its versatile chemistry and the established biological activities of its derivatives provide a strong rationale for a comprehensive target identification and validation campaign. The systematic workflow outlined in this guide, combining broad-based discovery approaches with rigorous biophysical and cellular validation, offers a clear path to elucidating the molecular mechanisms of this compound. By understanding which proteins it interacts with and the functional consequences of these interactions, researchers can unlock its full therapeutic potential and pave the way for the development of the next generation of pyrimidine-based drugs.

References

- Characterization of Small Molecule-Protein Interactions Using SPR Method. (2023). Methods in Molecular Biology, 2690, 149-159.

- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Current Pharmaceutical Design, 31(14), 1100-1129.

- Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink.

- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd

- Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024). Reichert Technologies.

- SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... (n.d.).

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry.

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). ACS Omega.

- A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (n.d.). Analytical Biochemistry.

- New Screening Approaches for Kinases. (n.d.). Royal Society of Chemistry.

- 5-Amino-2,4-dichloropyrimidine. (n.d.). Chem-Impex.

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology.

- Kinase Screening & Profiling Service. (n.d.). Reaction Biology.

- A beginner's guide to surface plasmon resonance. (2023). The Biochemist.

- 2,4-Dichloropyrimidine: Comprehensive Overview and Applications. (2025). Ningbo Inno Pharmchem Co., Ltd.

- 2,4-Dichloropyrimidine. (n.d.). Chem-Impex.

- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Biochemistry.

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Chemical Biology.

- 5-Amino-2,4-dichloropyrimidine. (n.d.). PubChem.

- 5-Amino-2,4-dichloropyrimidine. (n.d.). J&K Scientific.

- 2 4-Dichloropyrimidine. (n.d.). Triumph Interchem.

- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.

- CETSA. (n.d.). Pelago Bioscience.

- Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery.

- Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. (2023). The Journal of Organic Chemistry.

- Kinome-Wide Virtual Screening by Multi-Task Deep Learning. (2024).

- Identifying small molecule probes for kinases by chemical proteomics. (n.d.).

- Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery. (n.d.). Autech Industry Co.,Ltd..

- 5-Amino-2,4-dichloropyrimidine. (n.d.). Santa Cruz Biotechnology.

- 2,4-Dichloropyrimidine 98. (n.d.). Sigma-Aldrich.

- Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2008). Journal of Medicinal Chemistry.

- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). European Journal of Medicinal Chemistry.

- Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2025). RSC Medicinal Chemistry.

- Process for synthesis of 2,4-dichloro-5-aminopyrimidine. (n.d.).

- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). Archiv der Pharmazie.

- 5-Amino-2,4-dichloropyrimidine 97. (n.d.). Sigma-Aldrich.

- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). Molecules.